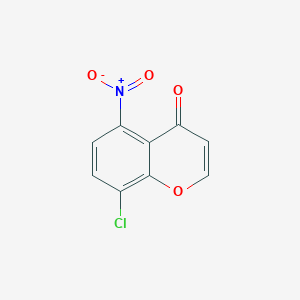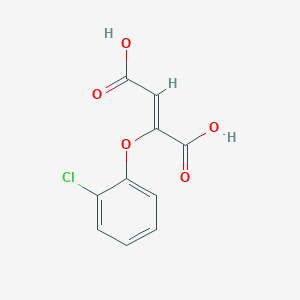
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been used extensively in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is not fully understood. However, it is believed to act as an antagonist at the dopamine D2 receptor and as an agonist at the cannabinoid receptor CB2. These actions may contribute to its effects on mood, behavior, cognition, pain, and inflammation.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its effects on mood and behavior. It has also been shown to decrease pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its unique pharmacological profile. Its dual action as a dopamine D2 receptor antagonist and a cannabinoid CB2 receptor agonist makes it a useful tool for studying the interactions between these two systems. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its potential use as a tool for studying the interactions between the dopamine and endocannabinoid systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other biological processes.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then converted to 4-bromo-3-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-methylphenyl)benzamide to produce the final product, 4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide has been used extensively in scientific research as a tool for studying various biological processes. It has been used as a ligand for the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. It has also been used as a probe for studying the role of the endocannabinoid system in the regulation of pain and inflammation.
Propiedades
Nombre del producto |
4-(benzyloxy)-3-bromo-5-methoxy-N-(2-methylphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H20BrNO3 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
3-bromo-5-methoxy-N-(2-methylphenyl)-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H20BrNO3/c1-15-8-6-7-11-19(15)24-22(25)17-12-18(23)21(20(13-17)26-2)27-14-16-9-4-3-5-10-16/h3-13H,14H2,1-2H3,(H,24,25) |
Clave InChI |
JHSNXSSZULJPQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)
![7-amino-2,4-dioxo-8H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B300296.png)



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)
![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)


![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)



![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)